6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine
CAS No.: 300361-77-7
Cat. No.: VC1985154
Molecular Formula: C6H3BrN4O2
Molecular Weight: 243.02 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine - 300361-77-7](/images/structure/VC1985154.png)
Specification
CAS No. | 300361-77-7 |
---|---|
Molecular Formula | C6H3BrN4O2 |
Molecular Weight | 243.02 g/mol |
IUPAC Name | 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C6H3BrN4O2/c7-4-1-8-6-5(11(12)13)2-9-10(6)3-4/h1-3H |
Standard InChI Key | CVNKNIPAWYTDAX-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])Br |
Canonical SMILES | C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])Br |
Introduction
6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is a synthetic heterocyclic aromatic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its molecular formula, C6H3BrN4O2, and a molecular weight of approximately 243.02 g/mol . The presence of bromine and nitro substituents enhances its reactivity and biological profile, making it a valuable compound in medicinal chemistry research.
Synthesis Methods
The synthesis of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine can be achieved through various methodologies, including cyclocondensation reactions. These methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, using phosphorus oxychloride in chlorination reactions can enhance selectivity towards desired products. Additionally, a one-pot sequence involving microwave-assisted processes has been developed for the synthesis of diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines, offering advantages in terms of efficiency and yield .
Biological Activities and Applications
Compounds within the pyrazolo[1,5-a]pyrimidine family, including 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine, have been studied for their diverse biological activities. These compounds can act as antimetabolites, interfering with nucleic acid synthesis and cellular signaling pathways, which makes them potential candidates for pharmaceutical applications. Their mechanism of action often involves interaction with biological targets such as enzymes or receptors related to purine metabolism, which can inhibit or modulate biochemical pathways critical for cell proliferation or inflammation.
Research Findings and Future Directions
Research on 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine highlights its potential in medicinal chemistry due to its ability to interact with various biomolecules. The compound's role in studying biological pathways and mechanisms is significant, as it can be used as a tool compound to understand complex biological processes. Future research directions may focus on optimizing synthesis methods to improve yield and purity, as well as exploring its therapeutic potential in more detail.
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